Ustiloxin D is primarily sourced from the fungus Ustilaginoidea virens, which is notorious for causing false smut disease in rice. The biosynthesis of ustiloxins in this fungus involves ribosomal synthesis, as indicated by the presence of specific gene clusters responsible for their production. This process allows for the production of various ustiloxin variants, including Ustiloxin D, through the expression of precursor proteins with specific amino acid sequences .
The total synthesis of Ustiloxin D has been achieved through several methodologies. The first successful synthesis was reported to involve 31 linear steps using a nucleophilic aromatic substitution reaction (S(N)Ar). This approach allowed for the construction of the complex cyclic structure characteristic of Ustiloxin D .
Ustiloxin D features a unique cyclic structure comprising four amino acid residues: two naturally occurring (glycine and valine) and two non-proteinogenic (β-hydroxyisoleucine and β-hydroxytyrosine). The cyclic core is characterized by a chiral tertiary alkyl–aryl ether linkage, which is crucial for its biological activity .
Ustiloxin D participates in several chemical reactions that are critical for its synthesis and functionality:
The synthesis employs various protective groups throughout the process to safeguard reactive sites until the appropriate stage for deprotection and cyclization is reached.
The primary mechanism through which Ustiloxin D exerts its biological effects involves inhibition of microtubule polymerization. This action disrupts normal cellular processes such as mitosis, leading to antimitotic effects that can be exploited in cancer research.
Relevant analyses include spectroscopic methods (NMR, mass spectrometry) confirming structural integrity and purity .
Ustiloxin D has potential applications in various fields:
Ustiloxin D (C₂₃H₃₄N₄O₈; MW 494.54 g/mol) belongs to the heterodetic cyclopeptide class, characterized by a combination of standard amide bonds and non-peptidic linkages within its macrocyclic framework [2] [7]. Its 13-membered cyclic core incorporates four amino acid residues:
A distinctive ether bond bridges the β-hydroxytyrosine aromatic ring and the tertiary alcohol of β-hydroxyisoleucine, forming the macrocycle. This architecture imposes significant conformational strain, influencing its biological interactions [7]. Key physicochemical properties include:
Table 1: Key Physicochemical Properties of Ustiloxin D
Property | Value | Method/Prediction |
---|---|---|
Molecular Formula | C₂₃H₃₄N₄O₈ | HRESIMS [2] |
Molecular Weight | 494.54 g/mol | Monoisotopic [2] |
Water Solubility | 1.71 g/L | ALOGPS [2] |
logP | 0.06 | ALOGPS [2] |
Hydrogen Bond Donors | 7 | ChemAxon [2] |
Hydrogen Bond Acceptors | 9 | ChemAxon [2] |
Polar Surface Area | 186.32 Ų | ChemAxon [2] |
Rotatable Bonds | 6 | ChemAxon [2] |
The C2 chiral tertiary alkyl-aryl ether bond connects the β-hydroxytyrosine phenol (C₁) to the β-hydroxyisoleucine tertiary alcohol (C₃) [3] [7]. This linkage imposes:
Molecular modeling confirms this ether bridge positions the glycine and valine residues optimally for target binding. Epimerization at C2 ((2S)-epi-ustiloxin D) or dimethyl substitution ablates tubulin inhibition (IC₅₀ >40 µM), underscoring stereochemical precision [5].
Nuclear Overhauser Effect (NOE) spectroscopy of synthetic ustiloxin D revealed a single atropisomer dominating its solution conformation [3] [7]. Key observations:
Table 2: Key NOE Correlations Defining Ustiloxin D Conformation
Proton Pair | NOE Intensity | Spatial Relationship |
---|---|---|
C3-CH₃ ↔ H12 (aromatic) | Strong | <3.5 Å separation |
C3-CH₃ ↔ H16 (aromatic) | Medium | 3.5–4.0 Å separation |
N-CH₃ (C9) ↔ H15 (aromatic) | Weak | Macrocycle-facing orientation |
Ustiloxin D (4) differs from congeners in two variable regions: the aromatic R₁ substituent and the macrocyclic amino acid at R₂ [3] [7]:
Ustiloxin D specifically combines a minimal R₁ (H) with valine at R₂. This structure confers:
Table 3: Structural Variations and Tubulin Inhibition of Ustiloxin Congeners
Compound | R₁ Group | R₂ Amino Acid | Tubulin Polymerization IC₅₀ (μM) |
---|---|---|---|
Ustiloxin A | -S(O)CH₂CH₂CH(NH₂)CO₂H | Alanine | 1.1 [7] |
Ustiloxin B | -S(O)CH₂CH₂CH(NH₂)CO₂H | Valine | 1.3 [7] |
Ustiloxin C | -S(O)CH₂CH₂OH | Alanine | 2.8 [7] |
Ustiloxin D | -H | Valine | 2.5 [5] [7] |
Ustiloxin F | -H | Alanine | 3.0 [7] |
14-MeO-Ustiloxin D | -OCH₃ | Valine | >40 [7] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1